Thp-peg4

描述

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Drug Delivery

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely employed in biomedical applications, including bioconjugation and drug delivery sigmaaldrich.commdpi.commdpi.com. PEG linkers, essentially chains of repeating ethylene (B1197577) glycol units, are used to covalently attach molecules, a process known as PEGylation sigmaaldrich.commdpi.com. This modification can significantly alter the pharmacokinetic properties of therapeutic agents, such as peptides, proteins, and nanoparticles sigmaaldrich.commdpi.commdpi.com. PEGylation can enhance the solubility and stability of drugs, increase their bioavailability, prolong their circulation half-life by reducing renal clearance for smaller molecules and evading immune system recognition for larger constructs, and minimize interactions with non-targeted tissues sigmaaldrich.commdpi.commdpi.comtandfonline.comnih.gov. PEG chains vary in length and molecular weight, influencing properties like solubility and the "stealth" effect mdpi.comtandfonline.com. For instance, optimizing PEG length is crucial for designing effective drug delivery systems, with certain molecular weights showing enhanced stealth properties and longer circulation times mdpi.com. PEG is considered a gold standard for conjugating with drugs due to these advantages, although its low biodegradability is a consideration tandfonline.com.

Role of Tetrahydropyran (B127337) (THP) Moiety in Chemical Synthesis and Protection Strategies

The tetrahydropyran (THP) group is a widely recognized and useful protecting group for alcohols and phenols in organic synthesis organic-chemistry.orgnih.govrsc.org. Its utility stems from its stability under various reaction conditions, including strongly basic environments, and its ease of introduction and removal organic-chemistry.orgnih.govresearchgate.net. THP ethers are typically formed under acidic conditions by reacting the alcohol with dihydropyran organic-chemistry.org. The deprotection, or removal of the THP group to regenerate the alcohol, is commonly achieved through acidic hydrolysis or alcoholysis organic-chemistry.org. The THP group is acid-labile, meaning it is readily cleaved in the presence of acid broadpharm.com. While generally stable to non-acidic reagents, organometallics, hydrides, acylating reagents, and alkylation reagents, a drawback of using the THP group is the creation of an additional stereocenter, which can lead to diastereomeric mixtures if the protected molecule already contains a stereogenic center organic-chemistry.org. Despite this, THP protection is valuable for its low cost and ability to confer good solubility nih.govresearchgate.net.

Overview of THP-PEG4 as a Versatile Chemical Platform

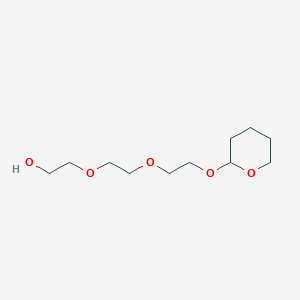

This compound is a chemical compound that combines a tetrahydropyran (THP) protecting group with a PEG4 linker, a polyethylene glycol chain consisting of four ethylene glycol units broadpharm.com. It typically features a THP protecting group at one terminus and a hydroxyl group at the other, connected by the PEG4 chain broadpharm.com. The presence of the hydrophilic PEG chain enhances the water solubility of the compound broadpharm.comchemicalbook.com. The THP group serves as an acid-labile protecting group for the terminal hydroxyl of the PEG chain, allowing for selective chemical modifications broadpharm.com. This dual functionality makes this compound a versatile building block in organic synthesis and bioconjugation. The terminal hydroxyl group, once deprotected from the THP ether, can be further reacted to conjugate this compound to other molecules broadpharm.com.

This compound has a molecular formula of C₁₁H₂₂O₅ and a molecular weight of approximately 234.29 g/mol chemicalbook.comnih.govmedkoo.com. Another form, this compound-OH, has a molecular formula of C₁₃H₂₆O₆ and a molecular weight of 278.342 g/mol huatengsci.comchemsrc.com. The THP group is an acid-labile alcohol protecting group broadpharm.com.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₅ (this compound), C₁₃H₂₆O₆ (this compound-OH) | chemicalbook.comnih.govhuatengsci.comchemsrc.com |

| Molecular Weight | ~234.29 g/mol (this compound), 278.342 g/mol (this compound-OH) | chemicalbook.comnih.govmedkoo.comhuatengsci.comchemsrc.com |

| CAS Number | 60221-37-6 (this compound), 128660-97-9 (this compound-OH) | broadpharm.comchemicalbook.comnih.govhuatengsci.comchemsrc.com |

| Purity | ≥95% (this compound-OH), 95% (this compound) | broadpharm.comhuatengsci.com |

| Form | Liquid (this compound), Liquid (this compound-OH) | chemicalbook.comhuatengsci.com |

| Solubility | Soluble in DMSO (this compound, this compound-Pyrrolidine(N-Boc)-CH2OH) | medkoo.comglpbio.com |

| Storage | -20°C (this compound), -5°C (this compound-OH), 0-4°C short term, -20°C long term (this compound) | broadpharm.commedkoo.combiochempeg.com |

Interdisciplinary Significance in Biomedical and Materials Research

This compound and similar PEG-based linkers with protecting groups are significant in interdisciplinary research, particularly in biomedical and materials science. The PEG component contributes to biocompatibility, water solubility, and the ability to modify surfaces and improve the properties of biomolecules and nanoparticles sigmaaldrich.commdpi.combiochempeg.com. The cleavable THP group provides a handle for controlled functionalization and conjugation reactions broadpharm.com.

In biomedical research, this compound can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), molecules designed to induce the degradation of specific proteins chemsrc.comglpbio.commedchemexpress.com. It is described as a PEG-based PROTAC linker chemsrc.comglpbio.commedchemexpress.com. The compound this compound-Pyrrolidine(N-Boc)-CH2OH is a PEG-based PROTAC linker used in the synthesis of PROTAC K-Ras Degrader-1 glpbio.com. This compound-OH is also noted as a PEG-based PROTAC linker chemsrc.com.

Beyond PROTACs, the versatility of this compound extends to other areas. PEG derivatives are useful in the development of antibody-drug conjugates medkoo.com. Tos-PEG4-THP, a related compound, is highlighted for its extensive applications in organic synthesis and bioconjugation, including enhancing the solubility and stability of therapeutic agents in drug delivery systems, modifying proteins to improve their properties and stability, developing bioconjugates for immunoassays, and creating biocompatible coatings on medical devices and implants to reduce protein adsorption and cell attachment . These applications underscore the broad potential of this compound and its derivatives as versatile chemical platforms in both biomedical and materials research.

Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUREHZQPDYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547040 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-37-6 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Thp Peg4 Scaffolds

General Synthetic Routes to THP-PEG4 Conjugates

The synthesis of this compound conjugates typically involves the preparation of the THP-protected PEG scaffold, followed by functionalization of the available hydroxyl group. One common approach for synthesizing monoprotected PEG diols, including those with a THP group, involves the selective monofunctionalization of symmetrical PEG diols. google.com This can be achieved through strategies like the Williamson ether synthesis, where a THP-protected oligo(ethylene glycol) tosylate is reacted with an excess of a PEG diol in the presence of a base like potassium tert-butoxide (KOtBu). google.com This method can be used to synthesize THP-(OCH₂CH₂)n—OH where n can range from 1 to 15 or more. google.com The use of a large excess of the PEG diol can help suppress depolymerization side reactions under basic conditions. google.com

Another synthetic route involves the monoprotection of a PEG chain with dihydropyran under acidic conditions. acs.org This reaction typically yields a mixture of the mono-THP ether and the bis-THP ether. acs.org Further functionalization or chain extension can then be performed on the free hydroxyl group of the mono-THP protected species. For example, a monobenzylated tetraethylene glycol can be deprotonated and coupled with a THP-protected tetraethylene glycol monotosylate via Williamson ether synthesis to create longer, heterobifunctional PEG chains. acs.org The THP protection/deprotection strategy is considered advantageous due to the inexpensive nature of dihydropyran, ease of installation, facile deprotection, and simple removal from the reaction mixture after deprotection. acs.org

This compound-OH itself is described as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. medchemexpress.com

Functionalization Strategies for Reactive End-Groups of this compound

The terminal hydroxyl group of this compound provides a versatile handle for further chemical modification and conjugation. This allows for the creation of diverse conjugates with various biomolecules or other chemical entities.

Hydroxyl Group Derivatization

The hydroxyl group in this compound can undergo various derivatization reactions. These reactions are fundamental to introducing new functionalities onto the PEG scaffold while the THP group protects the other end. Common strategies for hydroxyl group derivatization on PEG derivatives include activation followed by reaction with a nucleophile or direct coupling reactions. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles. broadpharm.com

Derivatization of hydroxyl groups is a common technique to increase ionization efficiency and improve selectivity in analytical methods like LC-MS/MS, although this is generally discussed in the context of analyzing compounds like vitamin D metabolites rather than the PEG itself. nih.gov However, the principles of hydroxyl derivatization are broadly applicable.

Amine-Reactive Linkages (e.g., N-Hydroxysuccinimide Esters)

Introducing amine-reactive groups like N-hydroxysuccinimide (NHS) esters onto the this compound scaffold allows for facile conjugation to molecules containing primary amine groups, such as proteins, peptides, or amine-functionalized surfaces. broadpharm.com The formation of an NHS ester typically involves activating the carboxylic acid derivative of this compound (which would be obtained by oxidizing the terminal alcohol or using a precursor with a carboxylic acid) with coupling reagents in the presence of N-hydroxysuccinimide. This creates an activated ester that readily reacts with amines to form stable amide bonds. broadpharm.com

An example of an NHS ester functionalized PEG is Phthalimidooxy-PEG4-NHS ester, which is used to install a protected aminooxy group for conjugation via oxime bonds with aldehydes and ketones after deprotection. broadpharm.com While this specific example uses a phthalimidooxy group instead of THP, the principle of using an NHS ester on a PEG4 linker for amine conjugation is relevant. This compound can be synthesized with a terminal carboxylic acid or modified to bear one, which can then be converted to the NHS ester.

Thiol-Reactive Linkages (e.g., Maleimides)

Maleimide (B117702) functionalized PEGs are widely used for conjugation to thiol-containing molecules, often through a Michael-addition reaction. mdpi.com To create a thiol-reactive this compound derivative, the terminal hydroxyl group would need to be converted into a group that can be reacted with a maleimide moiety, or a maleimide group could be directly incorporated. A common strategy involves reacting a maleimide-containing molecule with a nucleophilic form of the PEG, or converting the PEG hydroxyl to a leaving group that is displaced by a thiol-maleimide reagent.

Acetylthio PEG maleimide is an example of a thiol-reactive PEG with a protected thiol group that can be deprotected to a free thiol for conjugation. nanocs.net This highlights the use of protecting groups in conjunction with maleimide chemistry on PEG scaffolds. While this compound itself doesn't directly contain a thiol or maleimide, it can be modified to incorporate these functionalities for conjugation.

Alkyne and Azide (B81097) Incorporations for Click Chemistry

The incorporation of alkyne or azide functional groups onto the this compound scaffold enables its participation in highly efficient and selective click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). total-synthesis.comgoogle.comalfa-chemistry.com These reactions are valuable for conjugating the PEG linker to molecules containing complementary alkyne or azide handles.

To introduce an azide group, the terminal hydroxyl of this compound can be converted into a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with azide. acs.orgnih.gov Alternatively, a precursor with a terminal azide can be used in the synthesis of the this compound. alfa-chemistry.com Azido-PEG4-THP is a commercially available compound, demonstrating the feasibility of incorporating both functionalities. alfa-chemistry.com

Alkyne groups can be introduced by reacting the hydroxyl group with an alkyne-containing reagent, such as propargyl bromide, often after deprotonation of the hydroxyl with a strong base. mdpi.comacs.org Another method involves using glycidyl (B131873) propargyl ether as a monomer in the anionic copolymerization with ethylene (B1197577) oxide, incorporating alkyne groups directly into the PEG chain. mdpi.com

Research has explored the synthesis of propargylated and PEGylated α-hydroxy acids using a THP protection/deprotection strategy, demonstrating the compatibility of the THP group with the synthesis of alkyne-functionalized PEG derivatives for click chemistry. acs.org

Protecting Group Chemistry Employing the THP Moiety

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols in organic synthesis. organic-chemistry.orgtotal-synthesis.comlibretexts.org Its utility stems from its stability under various reaction conditions, including strongly basic environments, and its facile removal under mild acidic conditions. organic-chemistry.orgtotal-synthesis.com

In the context of this compound, the THP group serves to protect one of the terminal hydroxyl groups of the PEG chain during synthetic manipulations of the other end. This selective protection is crucial for creating heterobifunctional PEG derivatives where each end can be functionalized differently. google.combiochempeg.com

The formation of the THP ether typically involves the acid-catalyzed reaction of the alcohol with 3,4-dihydropyran. organic-chemistry.orgtotal-synthesis.comwikipedia.org Common acid catalysts include p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comwikipedia.org The deprotection of the THP group is usually achieved by acidic hydrolysis or alcoholysis. organic-chemistry.orgtotal-synthesis.com Mild Lewis acids or other specific reagents can also be used for deprotection, allowing for selective removal in the presence of other acid-sensitive groups. organic-chemistry.orggoogle.com

A drawback of using the THP group is the creation of a new stereocenter at the acetal (B89532) carbon, which can lead to diastereomeric mixtures if the protected alcohol is chiral. organic-chemistry.orgtotal-synthesis.com However, for achiral PEG chains, this is not a concern.

The THP protecting group has been employed in the synthesis of uniform PEG oligomers, allowing for selective removal to provide a hydroxyl site for further chain extension. google.comnih.gov Studies have compared the stability of the THP group to other protecting groups like benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB), noting that THP can be removed under acidic conditions while benzyl groups are stable under these conditions. google.comnih.gov

While less common than silyl (B83357) ethers like TBDMS, the THP group offers advantages such as low cost, ease of introduction, stability to most non-acidic reagents, good solubility conferral, and facile removal. researchgate.netiris-biotech.de Its acid lability makes it particularly useful in strategies where acid-catalyzed deprotection is desired. total-synthesis.comlibretexts.orgiris-biotech.de

Acid-Labile Deprotection Mechanisms

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols and phenols in organic synthesis. organic-chemistry.orgtotal-synthesis.comwikipedia.org The deprotection of THP ethers, including those incorporated into PEG chains like this compound, is typically achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.orgtotal-synthesis.com

The mechanism of THP deprotection involves the acid-catalyzed activation of the acetal system of the THP ether. total-synthesis.com Protonation of the oxygen atom within the THP ring or the oxygen atom connecting the THP group to the alcohol/PEG chain occurs. This protonation leads to the dissociation of the alcohol or PEG moiety, generating a stabilized carbocation (an oxocarbenium ion). total-synthesis.com This intermediate is then attacked by a nucleophile, typically water (in hydrolysis) or an alcohol (in alcoholysis), to regenerate the free hydroxyl group and dihydropyran or a related byproduct. total-synthesis.comwikipedia.org

Various acidic conditions can be employed for THP deprotection. Common methods include the use of Brønsted acids such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in alcoholic solvents or mixtures of acetic acid (AcOH), tetrahydrofuran (B95107) (THF), and water. total-synthesis.comwikipedia.orgcommonorganicchemistry.com Mild Lewis acids have also been reported for the deprotection of acid-sensitive molecules. organic-chemistry.org For example, catalytic amounts of copper(II) chloride dihydrate (CuCl₂·2H₂O) have been shown to efficiently cleave THP ethers, potentially involving metal complexation to facilitate the reaction. pku.edu.cn Decaborane in methanol (B129727) has also been reported as an efficient catalyst for THP ether deprotection under mild conditions, tolerating several other acid-sensitive functionalities. koreascience.kr

Research has explored the relative lability of the THP group under different acidic conditions and in the presence of other protecting groups. For instance, studies have shown that THP protection of the threonine hydroxyl side chain can be slightly more labile than that of serine under certain acidic conditions. nih.gov Additionally, THP ethers can be cleaved under Pd/C-catalyzed hydrogenation conditions, attributed to the presence of acidic impurities like HCl generated from residual PdCl₂ in the catalyst. researchgate.net

The choice of deprotection conditions is crucial and depends on the sensitivity of other functional groups present in the molecule. Milder conditions, such as HOAc/THF/H₂O, can be used for THP ether cleavage while maintaining the integrity of other acid-sensitive groups. highfine.com

Here is a summary of some reported deprotection conditions for THP ethers:

| Acid Catalyst | Solvent System | Notes | Reference |

| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) | Common method | commonorganicchemistry.com |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) or MeOH | Milder acidity than TsOH | total-synthesis.comcommonorganicchemistry.com |

| Acetic acid (AcOH) | THF/Water | Common method | total-synthesis.comwikipedia.org |

| Hydrochloric acid (HCl) | Various | Can be used, but may be harsher | commonorganicchemistry.comiris-biotech.de |

| Trifluoroacetic acid (TFA) | Various (e.g., DCM) | Stronger acid, used with scavengers in peptide synthesis | commonorganicchemistry.comnih.goviris-biotech.de |

| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | Aqueous solutions | Catalytic amount, potentially involves metal complexation | pku.edu.cn |

| Decaborane | Absolute Methanol | Mild conditions, tolerates other acid-sensitive groups | koreascience.kr |

| Pd/C (under H₂ atmosphere) | Protic solvents (e.g., EtOH) | Due to acidic impurities in catalyst, not a true hydrogenolysis | researchgate.net |

Design and Synthesis of Advanced this compound Architectures (e.g., branched, multimeric)

The synthesis of advanced PEG architectures, including branched and multimeric structures incorporating this compound or similar PEG linkers, is an active area of research driven by the desire to create tailored molecules with enhanced properties for applications such as drug delivery, protein modification, and immunoassay development. nih.govmdpi.com These complex architectures can offer advantages over linear PEGs, such as increased steric hindrance for better shielding of conjugated molecules and the ability to present multiple functional groups or targeting ligands. nih.govmdpi.comgoogle.comresearchgate.net

The design of branched and multimeric PEG architectures often involves the use of protecting groups, including THP, to control the regioselectivity and sequence of reactions during stepwise synthesis. nih.govgoogle.com Orthogonal protecting groups with different labilities are particularly useful for the iterative growth of well-defined PEG structures. nih.gov For instance, a strategy for producing elongated uniform PEGs involves the selective addition of asymmetric PEGs using orthogonal protecting groups like PMB, THP, and Bn, with varying stabilities allowing for selective deprotection and further chain extension. nih.govacs.org

The synthesis of branched PEG derivatives can involve introducing functional end groups before coupling the PEG chains. google.com This pre-modification coupling technology allows for strict control over the structure of intermediate molecules and can lead to branched PEG derivatives with high terminal group substitution rates. google.com Branched PEGs can be synthesized by coupling multiple linear PEG chains to a core molecule, such as lysine, which provides multiple attachment points. google.comnih.gov

Multimeric PEG architectures, particularly in the context of developing radioligands for imaging, often involve connecting multiple targeting ligands or chelator groups through PEG linkers. mdpi.comresearchgate.netnih.gov PEG4 is a popular choice for such linkers due to its size and properties. mdpi.comresearchgate.net The synthesis of multimeric constructs can be achieved through various methods, including solid-phase peptide synthesis, liquid-phase synthesis, or conjugation of different molecular components using techniques like click chemistry. mdpi.comresearchgate.net For example, multimeric cyclic RGD peptide analogs incorporating PEG4 spacers have been synthesized as radiotracers for imaging integrin αvβ3 receptors. mdpi.comresearchgate.net These syntheses often involve coupling steps where PEGylated intermediates are joined to the targeting peptide or chelator moieties. mdpi.comresearchgate.netrsc.org

The incorporation of THP-protected PEG linkers, such as this compound, allows for the controlled introduction of the PEG moiety and subsequent deprotection under acidic conditions at a desired stage of the synthesis. acs.orgmyskinrecipes.com This is particularly useful when other parts of the molecule are sensitive to the conditions required for introducing the PEG chain.

Research findings highlight the impact of PEG architecture (linear vs. branched) on the properties of conjugated molecules. Branched PEGs have been shown to provide better shielding of protein surfaces compared to linear PEGs of similar molecular weight, leading to improved protection against enzymatic degradation and reduced immunogenicity. nih.govresearchgate.net

Examples of the design and synthesis of advanced architectures involving PEG linkers include:

Synthesis of uniform PEGs via iterative growth using orthogonal protecting groups. nih.govacs.org

Preparation of branched PEGs by coupling linear PEGs to a central core. google.comnih.gov

Construction of multimeric radioligands by connecting multiple targeting peptides or chelators with PEG linkers like PEG4. mdpi.comresearchgate.netnih.gov

These synthetic efforts aim to create well-defined PEG conjugates with optimized properties for specific biomedical applications.

Bioconjugation Strategies and Biofunctionalization Utilizing Thp Peg4

Principles of PEGylation with THP-PEG4 for Enhanced Biocompatibility

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules or surfaces, is a widely used strategy to enhance biocompatibility. mdpi.comnih.govbiochempeg.com PEG is known for its water solubility, non-toxicity, low immunogenicity, and ability to reduce protein adsorption. mdpi.combiochempeg.comthermofisher.com By incorporating a PEG linker like this compound, the hydrophilicity of a molecule or surface is increased, which can lead to improved solubility and reduced aggregation in aqueous environments. broadpharm.comchemicalbook.com The PEG chain creates a hydrated shield that can sterically hinder interactions with biological components, contributing to reduced immune responses and decreased non-specific binding. mdpi.comnih.gov This "stealth" effect is particularly important for applications involving systemic administration or implantation of materials. nih.govresearchgate.net

Conjugation to Biomolecules

This compound can serve as a versatile linker for conjugating various biomolecules, modifying their properties for therapeutic and diagnostic purposes. broadpharm.com

Protein Modification and Stabilization through this compound Linkers

Modification of proteins with PEG linkers like this compound can significantly alter their biochemical and pharmacological characteristics. PEGylation of proteins is a common technique used to increase their solubility, prolong their circulation half-life by reducing renal clearance and proteolytic degradation, and decrease their immunogenicity. mdpi.comthermofisher.comnih.gov The THP protecting group on this compound allows for controlled reactivity, enabling selective conjugation to specific sites on the protein after deprotection of the hydroxyl group. This controlled modification can help maintain the protein's bioactivity while conferring the benefits of PEGylation. mdpi.com

Peptide Conjugation for Targeted Delivery Systems

Peptides are increasingly used in targeted drug delivery systems due to their ability to bind specifically to receptors on cell surfaces. acs.orgdovepress.com Conjugating peptides to other molecules or nanoparticles can enhance their stability, improve their pharmacokinetic profile, and facilitate targeted accumulation at disease sites. PEG linkers, including those based on PEG4 such as this compound, are frequently used in peptide conjugation. acs.org The PEG spacer can reduce steric hindrance between the peptide and the conjugated entity, ensuring that the peptide's binding site remains accessible for interaction with its target. Additionally, PEGylation can improve the solubility and reduce the aggregation of peptides. Studies have shown the use of PEG4 junctions in linking peptides for enhanced tumor uptake and imaging. dovepress.com

Antibody Bioconjugation for Advanced Therapeutics (e.g., Antibody-Drug Conjugates)

Antibody-Drug Conjugates (ADCs) represent a class of highly potent therapeutic agents that utilize the specificity of antibodies to deliver cytotoxic payloads directly to target cells, such as cancer cells. rsc.orgsigmaaldrich.com Linkers play a crucial role in ADC design, connecting the antibody to the drug payload. This compound can be utilized as a component in the synthesis of linkers for ADCs. medkoo.comcreative-biolabs.com PEG linkers in ADCs can influence the conjugate's solubility, stability, and pharmacokinetic properties. rsc.orgsigmaaldrich.com The hydrophilic nature of the PEG chain can help maintain the solubility of the ADC, while the cleavable THP protecting group offers a handle for controlled conjugation chemistries during the synthesis process. broadpharm.commedkoo.com The use of PEG linkers in antibody bioconjugation is explored to achieve stable linkages and improve the therapeutic index of ADCs. rsc.orgsigmaaldrich.comacs.org

Surface Modification of Materials and Devices with this compound Coatings

Surface modification with PEG-containing molecules like this compound is a common strategy to alter the surface properties of materials and devices for biomedical applications. biochempeg.comfrontiersin.org The goal is often to create surfaces that are resistant to the non-specific adsorption of proteins and cells, thereby improving biocompatibility and reducing issues like biofouling and immune responses. mdpi.comnih.gov

Reduction of Non-Specific Protein Adsorption

Non-specific protein adsorption onto the surface of medical devices and biomaterials can lead to undesirable biological responses, including inflammation, blood clotting, and foreign body reactions. nih.govmdpi.com PEG coatings are highly effective at reducing such non-specific protein adsorption. mdpi.comnih.govmdpi.commdpi.com The hydrophilic and flexible nature of PEG chains creates a hydrated layer that repels proteins. nih.govmdpi.com this compound can be used to functionalize surfaces, creating a PEGylated layer that minimizes interactions with proteins in biological fluids. biochempeg.com Research findings indicate that PEG-modified surfaces significantly reduce non-specific protein binding, and the effectiveness can be influenced by factors such as PEG chain length and surface density. mdpi.comnih.govresearchgate.netnih.govmdpi.com

Mitigation of Cell Adhesion and Biofouling

The modification of surfaces with PEG-containing molecules is a common strategy to reduce non-specific protein adsorption and cell adhesion, phenomena that contribute to biofouling. Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, is a significant challenge in various fields, including biomedical devices and marine environments. PEGylated surfaces create a steric barrier that repels proteins and cells, thereby mitigating their attachment.

While direct research findings specifically detailing this compound's performance in mitigating cell adhesion and biofouling were not extensively available in the provided search results, a related compound, Tos-PEG4-THP, has been highlighted for its role in creating biocompatible coatings. Tos-PEG4-THP is utilized in surface modifications with PEG to effectively curtail protein adsorption and inhibit cell attachment. This application is crucial for mitigating immune responses and biofouling on medical devices and implants, contributing to their enhanced safety and efficacy. The principle relies on the inherent protein-repellent properties of PEG chains when presented on a surface.

Immunoassay Development and Bioconjugate Assembly for Diagnostic Probes

This compound, as a PEG linker with versatile functional groups, is applicable in the development of bioconjugates for immunoassays and diagnostic probes. Immunoassays are analytical tests that utilize antibodies or antigens to detect or quantify specific molecules. The performance of immunoassays, particularly their sensitivity and specificity, can be significantly influenced by the properties of the bioconjugates used.

Tos-PEG4-THP, a derivative relevant to this compound chemistry, plays a pivotal role in the evolution of bioconjugates for immunoassays. This reagent facilitates the linkage of antigens or antibodies to solid supports or detection labels. By enabling the stable and efficient conjugation of biomolecules, Tos-PEG4-THP contributes to amplifying the sensitivity and specificity of these assays. Such advancements are paramount in developing dependable diagnostic tests and cutting-edge research tools in immunology and clinical laboratories. The PEG linker helps to improve the solubility and stability of the bioconjugate and can also provide spatial separation between the biomolecule and the surface or label, which can reduce steric hindrance and improve binding efficiency.

Applications of Thp Peg4 in Contemporary Therapeutic Modalities

THP-PEG4 as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to induce the degradation of target proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker connecting these two ligands cd-bioparticles.netnih.govnih.gov. This compound can be utilized as a PEG-based linker in the synthesis of PROTACs invivochem.commedchemexpress.com. The linker's properties, including its chemical nature, length, hydrophilicity, and rigidity, are crucial for optimizing PROTAC stability, bioavailability, cell membrane permeability, and the spatial orientation between the target protein and the E3 ligase nih.gov.

Rational Design of this compound-Based PROTACs

Rational design of PROTAC linkers, including those based on PEG like this compound, is essential for developing potent compounds nih.govnih.gov. The linker's composition and length significantly impact the PROTAC's physicochemical properties and bioactivity nih.gov. The attachment site of the linker to the ligands also plays a vital role in target protein degradation nih.gov. Analyzing solvent-exposed areas at the protein-binding ligand interfaces can guide the choice of the attachment site nih.gov. While traditional approaches involved empirical "trial and error," advancements in computational and structural methods are expected to improve rational linker design by providing a better understanding of the PROTAC ternary complex structure and dynamics nih.gov.

Case Studies: this compound in K-Ras Degrader Development

While direct case studies specifically detailing the use of this compound as a linker in published K-Ras degrader development were not prominently found in the search results, the broader context of PROTAC-mediated K-Ras degradation and the use of PEG linkers in PROTACs are discussed. K-Ras mutations are prevalent oncogenic alterations, and targeting these mutants with degraders is a significant challenge biorxiv.orgbiorxiv.org. Engineered ubiquitin ligases have been developed to target K-Ras for ubiquitination and degradation nih.gov. Small-molecule degraders that act as molecular glues to enhance the interaction between K-Ras and E3 ubiquitin ligases like Nedd4-1 have shown promise in promoting K-Ras mutant degradation biorxiv.orgbiorxiv.org. These degraders often consist of components linked together, where PEG-based linkers are commonly employed in PROTAC design to connect the target protein binder and the E3 ligase binder invivochem.commedchemexpress.com. The development of K-Ras degraders is an active area of research, and the principles of rational linker design, including the use of linkers like this compound derivatives, are applicable in this field nih.govnih.gov.

Enhancing Drug Delivery Systems with this compound

This compound and other PEG derivatives are valuable in enhancing drug delivery systems due to the beneficial properties conferred by the PEG moiety broadpharm.commyskinrecipes.com. PEGylation, the attachment of PEG chains to molecules or nanoparticles, is a widely used strategy to improve drug delivery researchgate.netnih.govmdpi.com.

Improved Drug Solubility and Systemic Circulation

The hydrophilic nature of the PEG chain in this compound increases the water solubility of compounds in aqueous environments broadpharm.com. This improved solubility is crucial for poorly soluble drugs, which constitute a significant challenge in drug development researchgate.net. Enhancing solubility is essential for achieving optimal drug concentrations in systemic circulation researchgate.net. PEGylation can also prolong the circulation time of therapeutic agents by reducing interactions with serum components and minimizing uptake by the reticuloendothelial system (RES) researchgate.netnih.govmdpi.com.

Impact on Bioavailability and Pharmacokinetic Profiles

By improving solubility and extending systemic circulation time, this compound, as part of a drug conjugate or formulation, can positively impact the bioavailability and pharmacokinetic profiles of therapeutic agents myskinrecipes.comresearchgate.net. Bioavailability, the rate and extent to which the active drug enters systemic circulation, is influenced by factors including solubility and absorption eurofinsdiscovery.com. PEGylation can enhance bioavailability and the half-life of medications, leading to prolonged therapeutic effects . Optimizing formulation strategies is pivotal for effective systemic uptake and achieving desired pharmacokinetic profiles mdpi.com.

Integration into Nanoparticle-Based Drug Delivery Platforms (e.g., liposomes)

This compound and other PEG derivatives are integrated into nanoparticle-based drug delivery platforms, such as liposomes mdpi.comrsc.orgnih.gov. PEGylated liposomes are a leading platform for nanoparticle-based drug delivery, known for their long-circulating properties nih.gov. The PEG coating on liposomes reduces aggregation, enhances colloidal stability, and helps them evade detection by the RES, thereby prolonging their circulation time in the bloodstream researchgate.netmdpi.comdovepress.com. This "stealth effect" is crucial for targeted drug delivery, allowing nanoparticles to accumulate more effectively at target sites, such as tumor tissues, via mechanisms like the enhanced permeability and retention (EPR) effect mdpi.com. Studies have demonstrated the use of THP-modified components in the context of radiolabeling PEGylated liposomes for imaging, highlighting the integration of THP-modified PEG linkers in liposomal formulations nih.gov.

Therapeutic Potential in Protein-Based Drugs

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group nih.govbroadpharm.com. Its chemical structure incorporates a PEG chain, known for its hydrophilic properties, which can enhance the water solubility of conjugated molecules broadpharm.com. The THP group serves as an acid-labile protecting group, meaning it can be removed under acidic conditions, potentially allowing for controlled release mechanisms broadpharm.com.

The application of PEGylation, the process of conjugating PEG chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based drugs frontiersin.orgnih.govmdpi.com. These improvements can include increased stability, reduced immunogenicity, extended circulation half-life, and enhanced solubility frontiersin.orgnih.govmdpi.commdpi.com. As a PEG-based linker, this compound can be utilized in the modification of proteins and peptides for therapeutic purposes broadpharm.com.

In the context of protein-based drugs, linkers like this compound play a crucial role in bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs) drug-dev.comresearchgate.netmedchemexpress.comxcessbio.com. By grafting PEG chains onto proteins, reagents such as Tos-PEG4-THP (a related compound) have been noted for their potential to diminish immunogenicity and fortify protein stability within biological environments, which is particularly valuable for advancing protein-based therapeutics .

The presence of the acid-labile THP group in this compound suggests its potential utility in applications requiring triggered release of the conjugated protein, for instance, in targeted drug delivery systems where an acidic environment (such as in endosomes or tumor microenvironments) could cleave the linker and release the protein.

While the literature indicates the use of THP-PEG linkers in protein modification and bioconjugation for therapeutic applications, detailed research findings and specific data tables demonstrating the therapeutic performance (e.g., efficacy, half-life extension, reduced immunogenicity) of protein drugs specifically conjugated with this compound were not comprehensively available within the scope of the conducted search. Research often focuses on the general benefits of PEGylation or the application of related THP-PEG linkers in specific contexts like PROTACs or liposomal formulations medchemexpress.comxcessbio.comkcl.ac.uknih.gov.

Therefore, based on the available information, the therapeutic potential of this compound in protein-based drugs is primarily inferred from the known advantages of PEGylation and the specific properties of the this compound structure as a cleavable PEG linker suitable for bioconjugation.

Thp Peg4 in Molecular Imaging and Radiopharmaceutical Sciences

Tris(hydroxypyridinone) (THP) Chelators in Radiometal Complexation

Tris(hydroxypyridinone) (THP) ligands are a class of chelators that have been extensively investigated for their ability to complex metal ions. nih.govacs.org Initially studied for iron sequestration, derivatives of 3,4-hydroxypyridinones, such as deferiprone, are used clinically for treating iron overload. nih.gov The high affinity of hexadentate THP ligands for oxophilic trivalent metal ions has led to their development as bifunctional chelators, particularly for positron-emitting radiometals like Gallium-68 (⁶⁸Ga). nih.goveuropa.eumdpi.com THP-peptide bioconjugates have demonstrated the ability to rapidly and quantitatively complex ⁶⁸Ga³⁺ under mild conditions, making them suitable for kit-based radiosynthesis of ⁶⁸Ga PET radiopharmaceuticals. nih.gov These ⁶⁸Ga-labelled THP-peptides have shown accumulation at target tissues in vivo and are primarily excreted via the renal pathway, resulting in high-quality PET images. nih.gov Compared to other gallium chelators like DOTA, THP-based chelators exhibit high affinity and fast complexation kinetics under mild conditions. nih.gov Some studies have evaluated the coordination of THP chelators with other radiometals like Zirconium-89 (⁸⁹Zr), although in vivo stability can be a factor. europa.eu

Coordination Chemistry of THP-PEG4 Derivatives with Gallium-68 (⁶⁸Ga)

While direct information on the coordination chemistry of this compound itself with ⁶⁸Ga is not explicitly detailed in the provided results, the coordination chemistry of related tris(hydroxypyridinone) (THP) chelators with ⁶⁸Ga³⁺ is well-documented. THP chelators, particularly hexadentate forms, exhibit high thermodynamic affinity for ⁶⁸Ga³⁺ and can rapidly complex the radiometal at neutral pH and low ligand concentrations. mdpi.comresearchgate.net This rapid complexation is a significant advantage for radiolabeling with the short-lived isotope ⁶⁸Ga. Studies have shown that THP-based chelators can bind ⁶⁸Ga in serum, and the resulting radiolabeled complexes demonstrate stability in the presence of blood serum proteins like apotransferrin. nih.govkcl.ac.ukmdpi.com The efficiency of ⁶⁸Ga binding by THP-based chelators has been highlighted in comparisons with clinically established iron chelators like deferoxamine (B1203445) (DFO), showing superior Ga³⁺ binding ability. mdpi.com The coordination is typically rapid, occurring within minutes at room temperature and neutral pH. europa.euresearchgate.net

Radiosynthesis and Labeling Efficiency of this compound Radiotracers

Radiosynthesis using THP-based chelators for ⁶⁸Ga labeling is characterized by its speed and efficiency, often enabling kit-based preparation of radiopharmaceuticals. nih.goveuropa.eu THP-peptide bioconjugates can be radiolabeled in high radiochemical yields (> 95%) under ambient conditions within minutes. europa.eu The simplicity and efficiency of labeling at low concentrations under mild conditions make THP chelators amenable to kit-based ⁶⁸Ga tracer production, potentially increasing access to ⁶⁸Ga PET imaging. europa.eu Studies on THP-tetrazine, a THP-based chelator conjugated to a tetrazine moiety, have shown that it can be radiolabeled with ⁶⁸Ga and ⁶⁷Ga at room temperature in less than 15 minutes with excellent radiochemical stability both in vitro and in vivo. nih.govkcl.ac.ukchemrxiv.org The reproducible labeling has been achieved rapidly, which is particularly desirable for isotopes with short half-lives. nih.govkcl.ac.uk The use of NHS-functionalized THP derivatives has been explored for efficient synthesis of kit-based precursors for ⁶⁸Ga-labeled PET probes. rsc.org

Bioorthogonal Click Chemistry Applications with this compound Conjugates

Bioorthogonal click chemistry reactions are powerful tools for creating covalent bonds in biological systems with minimal interference. kcl.ac.uk The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a prominent example, known for its exceptionally fast kinetics and biocompatibility. nih.govacs.orgrsc.orgresearchgate.netacs.org this compound conjugates, particularly those incorporating a tetrazine moiety, are relevant in this context for pretargeted imaging strategies. nih.govkcl.ac.ukchemrxiv.orgrsc.org The PEG linker in this compound can provide desirable pharmacokinetic properties to the conjugate, enhancing its suitability for in vivo applications. nih.govkcl.ac.uk

Inverse Electron Demand Diels-Alder (IEDDA) Reactions in vivo

The IEDDA reaction between tetrazines and trans-cyclooctenes is particularly well-suited for in vivo applications due to its rapid reaction rate, even at low concentrations of reactants, and its bioorthogonality. rsc.orgresearchgate.netacs.org This catalyst-free reaction has been successfully applied in vivo for radiolabeling using pretargeting methodologies. rsc.orgresearchgate.net Pretargeted imaging strategies leverage the speed of the IEDDA reaction to separate the delivery of a targeting vector (like an antibody conjugated to one reaction partner, e.g., TCO) from the administration of a radiolabeled probe (conjugated to the other reaction partner, e.g., tetrazine). This approach can reduce the radiation dose to healthy tissues and improve imaging contrast. nih.govacs.orgresearchgate.net

Pretargeted PET Imaging Strategies with THP-tetrazine and Trans-Cyclooctenes

Pretargeted PET imaging utilizing the IEDDA reaction between THP-tetrazine and trans-cyclooctenes has been investigated. nih.govkcl.ac.ukchemrxiv.orgrsc.org In this strategy, a targeting agent, such as liposomes, is functionalized with trans-cyclooctene (TCO). nih.govkcl.ac.ukchemrxiv.orgrsc.org Subsequently, a radiolabeled tetrazine, such as [⁶⁸Ga]Ga-THP-tetrazine, is administered and reacts with the pre-localized TCO-modified targeting agent via the IEDDA click chemistry reaction. nih.govkcl.ac.ukchemrxiv.orgrsc.org This allows for the accumulation of the radiotracer at the target site. Studies have demonstrated the feasibility of this approach for pretargeted imaging of PEGylated liposomes in vitro and in vivo. nih.govkcl.ac.ukchemrxiv.orgrsc.org The rapid radiolabeling of THP-tetrazine with ⁶⁸Ga is advantageous for this strategy, especially when dealing with targeting agents that have long circulation times. nih.govkcl.ac.uk

In Vivo Evaluation of this compound-Based Imaging Agents

In vivo evaluation of imaging agents incorporating THP-based chelators, including those potentially linked via PEG chains, has shown promising results. ⁶⁸Ga-labelled THP-peptides have demonstrated accumulation at target tissues and renal excretion in vivo, leading to high-quality PET images. nih.gov In the context of pretargeted imaging using THP-tetrazine and TCO-modified liposomes, in vivo studies in mice have shown that [⁶⁸Ga]Ga-THP-tetrazine was able to radiolabel liposomes present in organs like the liver and spleen. chemrxiv.orgrsc.org However, these studies also indicated some limitations, as significant radiolabeling of liposomes in the blood pool or tumor was not observed in that specific model. chemrxiv.orgrsc.org The in vivo stability of radiolabeled THP complexes is a crucial factor, and while some THP-based ⁶⁸Ga complexes have shown high stability in serum, the stability can vary depending on the specific chelator structure and the radiometal. nih.govkcl.ac.ukeuropa.eumdpi.com The use of PEG linkers, such as PEG4, is a common strategy to improve the in vivo pharmacokinetics and biodistribution of imaging agents. nih.govkcl.ac.uk

Pharmacokinetics and Biodistribution Analysis

Pharmacokinetic and biodistribution studies are crucial for evaluating the in vivo behavior of radiopharmaceuticals and imaging agents. These studies assess how a compound is absorbed, distributed, metabolized, and excreted by the body. The inclusion of PEG chains, such as PEG4, in molecular imaging agents is a common strategy to modify their pharmacokinetic and biodistribution profiles. PEGylation can lead to increased circulation time in the blood, reduced uptake by non-target organs (particularly the liver and spleen), and improved tumor accumulation through the enhanced permeability and retention (EPR) effect nih.govnih.gov.

In the context of pretargeted imaging strategies, the pharmacokinetics and biodistribution of both the targeting vector (which might be PEGylated) and the subsequently injected radiolabeled component are important. Studies involving radiolabeled tetrazine conjugated to a THP chelator, used for pretargeted imaging of PEGylated liposomes, investigated the biodistribution in healthy and tumor-bearing mice rsc.org. These studies assessed the distribution of the radiolabeled component over time in various organs, providing insights into its clearance and accumulation patterns rsc.org.

Targeted Imaging of Receptor Expression (e.g., αvβ3 Integrin, GLP-1, PSMA)

This compound, often as part of a larger construct incorporating a targeting ligand and a chelator for a radioisotope, is utilized for targeted imaging of specific receptors overexpressed in various diseases, particularly cancer.

αvβ3 Integrin: The αvβ3 integrin is a receptor that is overexpressed in angiogenic vessels and various tumor cells, making it a target for molecular imaging in oncology mdpi.commdpi.comresearchgate.net. RGD peptides are common ligands that bind to the αvβ3 integrin. Studies have investigated RGD dimers and multimers incorporating PEG linkers, including PEG4, to enhance their binding affinity and improve tumor accumulation for PET imaging mdpi.comnih.govnih.govmdpi.com. For example, an RGD dimer with PEG4 linkers showed higher binding affinity to αvβ3 integrin compared to a dimer without PEG4 nih.gov. Radiolabeled RGD peptides incorporating PEG spacers have been studied in preclinical animal models for imaging integrin αvβ3 expression in tumors researchgate.netuu.nl.

GLP-1: The glucagon-like peptide-1 receptor (GLP-1R) is overexpressed in insulinomas and has been targeted for imaging these tumors thno.orgresearchgate.net. Exendin-4 based radiopharmaceuticals targeting GLP-1R have been developed for PET and SPECT imaging thno.orgresearchgate.net. While the search results mention PEGylation in the context of optimizing in vivo kinetics of conjugates for targeted imaging, a direct link specifically detailing the use of this compound in GLP-1 targeted imaging agents was not explicitly found within the provided snippets. However, the general principle of using PEG linkers to improve the pharmacokinetics of peptide-based imaging agents targeting receptors like GLP-1R is established thno.org.

PSMA: Prostate-specific membrane antigen (PSMA) is a well-established target for imaging and therapy in prostate cancer nih.govdntb.gov.ua. Radiotracers targeting PSMA have been developed, including those utilizing the THP chelator conjugated to a PSMA inhibitor nih.govnih.gov. A ⁶⁸Ga-labeled THP-PSMA conjugate has been developed and evaluated preclinically for PET imaging of PSMA expression nih.govnih.gov. This conjugate demonstrated specific uptake in PSMA-expressing tumors and rapid clearance from blood, with imaging properties comparable to other ⁶⁸Ga-PSMA conjugates but offering simplified radiolabeling nih.govnih.gov. The inclusion of a PEG linker in PSMA-targeted agents is also a common strategy to influence their pharmacokinetic properties dntb.gov.ua.

Preclinical Studies in Disease Models (e.g., oncology)

Preclinical studies in disease models, particularly oncology, are essential for evaluating the potential of molecular imaging agents before clinical translation. This compound, as a component of targeted radiopharmaceuticals, has been involved in such studies.

Studies involving ⁶⁸Ga-THP-PSMA have been conducted in mice bearing PSMA-expressing tumor xenografts nih.govnih.gov. These studies utilized in vivo PET imaging and ex vivo biodistribution analysis to assess the tracer's uptake and distribution in tumors and normal tissues nih.govnih.gov. The results showed specific accumulation in PSMA-positive tumors, demonstrating the potential of this conjugate for imaging prostate cancer nih.govnih.gov.

Furthermore, pretargeted imaging strategies utilizing radiolabeled THP-tetrazine and TCO-functionalized PEGylated liposomes have been evaluated in syngeneic cancer murine models rsc.org. These studies aimed to assess the feasibility of pretargeted PET imaging of liposomal nanomedicines in vivo rsc.org. The in vivo data revealed the ability of the radiolabeled THP-tetrazine to radiolabel liposomes in the liver and spleen rsc.org.

Emerging Research Directions and Future Perspectives of Thp Peg4 Derivatives

Expansion of THP-PEG4 in Multimodal Imaging and Theranostics

The integration of this compound into systems for multimodal imaging and theranostics represents a promising avenue of research. Multimodal imaging combines different imaging techniques to provide more comprehensive diagnostic information. wmis.orgnih.gov Theranostics merges diagnostic imaging with targeted therapy within a single platform. wmis.orgamazonaws.com

Research has demonstrated the use of THP-conjugated systems for radiolabelling and pretargeted imaging. For instance, THP-tetrazine has been synthesized, characterized, and radiolabelled with gallium radionuclides (⁶⁸Ga and ⁶⁷Ga) for bioorthogonal click radiochemistry and in vivo labelling of agents with slow pharmacokinetics, such as PEGylated liposomes. kcl.ac.ukresearchgate.netnih.gov This approach allows for pretargeted PET imaging, where a targeting vector (like liposomes functionalized with a complementary click handle, such as trans-cyclooctene (B1233481) (TCO)) is administered first, followed by the radiolabelled THP-tetrazine tracer that "clicks" onto the pre-localized vector. kcl.ac.uknih.gov This strategy is particularly valuable for tracking long-circulating agents and utilizing short-lived isotopes. kcl.ac.uknih.gov The synthesis and characterization of these systems, including THP-tetrazine and TCO-functionalized PEGylated liposomes, have been detailed, confirming their purity and structure. kcl.ac.uknih.gov

Advanced PROTAC Design with Tunable this compound Linkers

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. explorationpub.com The linker plays a critical role in the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase, and its properties, such as composition and length, significantly impact the PROTAC's potency and selectivity. explorationpub.comnih.gov

This compound and its derivatives are being explored as components in the design of PROTAC linkers. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The PEG-based nature of this compound provides flexibility and hydrophilicity, which are desirable characteristics for PROTAC linkers. broadpharm.comnih.gov The presence of the cleavable THP group offers a potential handle for modifying or tuning the linker's properties or for controlled release strategies. While the concept of "tunable" linkers in the context of this compound specifically needs further detailed exploration in the literature, the inherent modularity provided by the THP protecting group and the reactive hydroxyl allows for the synthesis of diverse PROTACs with varying linker lengths and compositions by further functionalizing the PEG chain. broadpharm.com Studies on PROTACs with PEG linkers of varying lengths have shown that linker length is a critical factor influencing degradation efficiency, highlighting the importance of rational linker design. nih.gov this compound-based linkers, such as Tos-PEG4-THP and Br-PEG4-THP, are utilized in the synthesis of PROTACs, including those targeting proteins like K-Ras. medchemexpress.commedchemexpress.comglpbio.comxcessbio.com

Novel Applications in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli by changing their properties. umich.edubetterpros.comijettjournal.orgmdpi.com The incorporation of responsive elements into materials can lead to applications in various fields, including adaptive structures, sensors, and drug delivery systems. betterpros.comijettjournal.orgmdpi.com

While direct research specifically detailing this compound's role in smart materials is less prominent in the immediate search results, the chemical structure of this compound, with its hydrophilic PEG chain and potentially cleavable THP group, suggests potential for its use in the development of responsive polymeric materials or hydrogels. PEG-based materials are known for their tunable properties and responsiveness to environmental changes like temperature or pH. The acid-labile nature of the THP group could, in principle, be exploited to create systems that respond to changes in acidity, leading to a change in material properties or the release of encapsulated substances. Research in smart materials is actively exploring polymers that respond to various stimuli, and PEG is a common component in such systems. ijettjournal.org Future research could investigate conjugating this compound to responsive polymer backbones or incorporating it into self-assembling structures to create novel smart materials.

Development of Standardized Synthesis and Characterization Protocols

The increasing interest in this compound and its derivatives across various research fields necessitates the development and adoption of standardized synthesis and characterization protocols to ensure reproducibility and comparability of results. kcl.ac.uk Reliable synthesis methods are crucial for obtaining high-purity this compound and its functionalized derivatives. kcl.ac.uk

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds like THP-tetrazine and functionalized lipids incorporating PEG linkers. kcl.ac.ukresearchgate.netnih.gov High-Performance Liquid Chromatography (HPLC), including radioHPLC for radiolabelled compounds and size exclusion chromatography (SEC), is also vital for assessing purity and separating reaction mixtures. kcl.ac.ukresearchgate.netnih.gov The development of optimized radiolabelling protocols, as demonstrated for [⁶⁸Ga]Ga-THP-tetrazine, highlights the importance of standardized procedures for specific applications. kcl.ac.uknih.gov Establishing widely accepted protocols for the synthesis and characterization of this compound derivatives will be critical for advancing research and facilitating their translation into potential applications.

Addressing Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice or useful products. parisbraininstitute.orgrarediseasemoonshot.euinca.gov.brdndi.org For compounds like this compound and its derivatives, translating promising research findings into real-world applications presents both challenges and opportunities.

One significant challenge in translational research is the "valley of death," which refers to the difficulties in moving from basic research to clinical applications, often due to financial, regulatory, and logistical hurdles. parisbraininstitute.orgrarediseasemoonshot.eu For this compound derivatives, particularly in areas like drug delivery and theranostics, challenges may include scaling up synthesis for clinical production, demonstrating safety and efficacy in relevant models, navigating regulatory pathways, and securing funding for clinical trials.

Opportunities lie in the versatile nature of this compound as a building block for diverse applications. Its use in PROTACs offers a promising strategy for targeted protein degradation, a rapidly evolving therapeutic modality. explorationpub.comnih.gov Its potential in multimodal imaging and theranostics could lead to improved diagnostic and therapeutic strategies. wmis.org Addressing the challenges will require interdisciplinary collaboration among chemists, biologists, pharmacologists, engineers, and clinicians. parisbraininstitute.org Establishing robust preclinical data, optimizing formulations, and developing clear regulatory strategies will be crucial for successfully translating research on this compound derivatives into impactful applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。